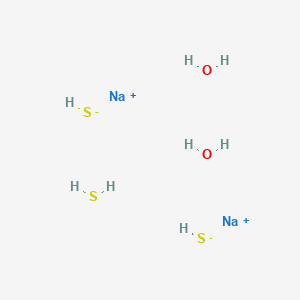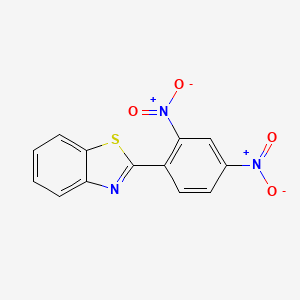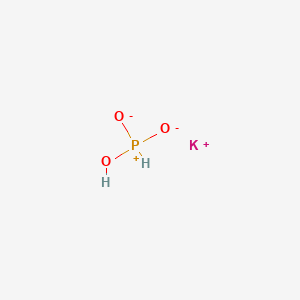![molecular formula C28H30N2O5 B8066718 D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-: is a derivative of D-asparagine, an amino acid. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-asparagine.
Protection of the Amino Group: The amino group of D-asparagine is protected using a triphenylmethyl (trityl) group. This is achieved by reacting D-asparagine with triphenylmethyl chloride in the presence of a base such as pyridine.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is done by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated synthesizers to ensure precision and efficiency. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The protected groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired end product.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrochloric acid (HCl) or acetic acid can be used to remove the trityl group.
Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.
Major Products:
Peptides: The primary products are peptides with specific sequences, used in various biological and chemical applications.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins, serving as a building block and protecting group.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by allowing the synthesis of modified peptides and proteins.
Medicine:
Drug Development: Used in the development of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
Mechanism:
Protecting Group: The compound acts as a protecting group, preventing unwanted reactions at the amino and carboxyl groups during peptide synthesis.
Molecular Targets: It targets specific functional groups in amino acids and peptides, allowing for selective reactions and modifications.
Comparación Con Compuestos Similares
N-Boc-D-asparagine: Similar in function but uses a different protecting group for the amino group.
N-Trityl-D-asparagine: Uses a trityl group for the amino group but lacks the Boc protection for the carboxyl group.
Uniqueness:
Dual Protection: The combination of Boc and trityl groups provides dual protection, making it highly versatile in peptide synthesis.
Stability: Offers greater stability under various reaction conditions compared to compounds with single protecting groups.
This compound’s unique combination of protecting groups and its versatility in synthetic applications make it a valuable tool in both research and industrial settings
Propiedades
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)30(23(25(32)33)19-24(29)31)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H2,29,31)(H,32,33)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFRSIXKWRMBS-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)





![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)


